Spiro Center Chirality: (R)- vs. (S)-Configuration Diverges Off-Target Pharmacology by 6- to 10-Fold
In the spiro-oxazolidinedione class, the (R)-configuration at the spiro center (as in A-485 and by extension the target compound) produces a markedly different off-target inhibition fingerprint compared to the (S)-configuration [1]. At 10 µM, the (R)-spiro compound A-485 inhibits serotonin transporter (SERT) by 100% and dopamine transporter (DAT) by 96%, whereas the (S)-spiro analogs Compound 21 and Compound 27 inhibit SERT by only 16% and 9%, and DAT by 30% and 16%, respectively [1]. This differential establishes that procurement of the stereochemically defined (R)-enantiomer is critical for experiments where SERT/DAT off-target activity must either be exploited or controlled.
| Evidence Dimension | Off-target transporter inhibition at 10 µM |
|---|---|
| Target Compound Data | (R)-spiro A-485: SERT inhibition 100%, DAT inhibition 96% at 10 µM [class-level extrapolation to target compound] |
| Comparator Or Baseline | Compound 21 (S-spiro): SERT 16%, DAT 30%; Compound 27 (S-spiro): SERT 9%, DAT 16% |
| Quantified Difference | 6.3- to 11.1-fold higher SERT inhibition; 3.2- to 6.0-fold higher DAT inhibition for (R)- vs. (S)-spiro |
| Conditions | In vitro transporter inhibition assay; compounds tested at 10 µM |
Why This Matters
For researchers designing p300/CBP inhibitor studies or evaluating spiro-oxazolidinedione SAR, using the incorrect enantiomer can produce misleading off-target pharmacology profiles differing by an order of magnitude.
- [1] Bioorg Med Chem Lett. 2021;39:127854. Table 4: Spiro center chirality effect on off-target inhibition. Compd 21 (S-spiro): SERT 16%, DAT 30%; Compd 27 (S-spiro): SERT 9%, DAT 16%; A-485 (R-spiro): SERT 100%, DAT 96%. View Source
